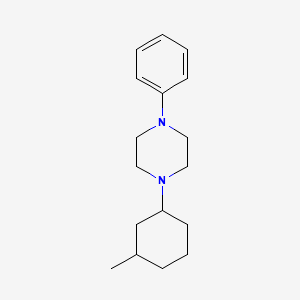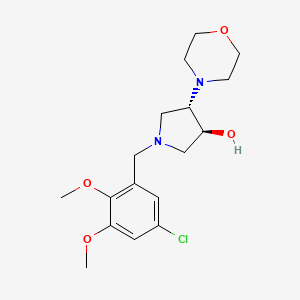
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. This compound is also known as ABT-639 and is primarily used as a research tool for studying the mechanisms of pain and inflammation.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the activation of the NOP receptor, which results in the inhibition of pain and inflammation. This compound has been shown to be a potent and selective NOP receptor agonist, which makes it a promising candidate for the development of new pain and inflammation treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of the immune system, and the regulation of neurotransmitter release. This compound has also been shown to have a high level of selectivity for the NOP receptor, which reduces the risk of unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the NOP receptor, which allows for precise targeting of pain and inflammation pathways. However, the limitations of this compound include its limited solubility in water and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for the research and development of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include the optimization of the synthesis method to increase yield and purity, the development of new formulations to improve solubility and bioavailability, and the evaluation of the compound's potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets for the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with morpholine, followed by the addition of pyrrolidine and subsequent reduction of the resulting intermediate.
Applications De Recherche Scientifique
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and inflammation. This compound has been shown to have a high affinity for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain and inflammation.
Propriétés
IUPAC Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-22-16-8-13(18)7-12(17(16)23-2)9-19-10-14(15(21)11-19)20-3-5-24-6-4-20/h7-8,14-15,21H,3-6,9-11H2,1-2H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBIDSOYARJNK-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CC(C(C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
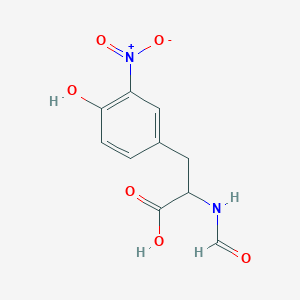
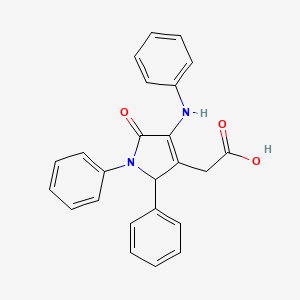
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
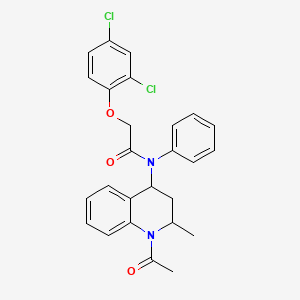
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
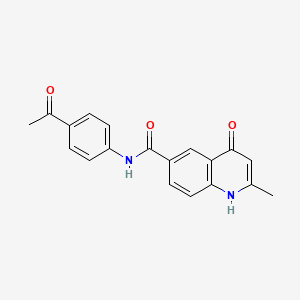
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
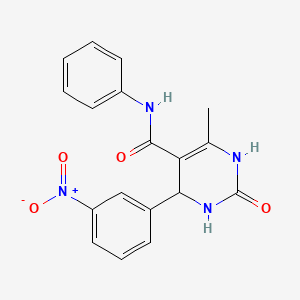
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
